methyl 2-(6-bromoquinazolin-4-yl)acetate
Description
Significance of the Quinazoline (B50416) Scaffold as a Privileged Structure in Drug Discovery
In the realm of drug discovery, a "privileged structure" is a molecular scaffold that is capable of binding to multiple, distinct biological targets, thereby serving as a versatile template for developing a variety of therapeutic agents. The quinazoline nucleus is widely recognized as such a privileged scaffold. researchgate.netnih.govnih.gov Its bicyclic system provides a stable and largely planar core that can be extensively decorated with various functional groups at multiple positions. This allows for the precise tuning of its steric, electronic, and pharmacokinetic properties to achieve high affinity and selectivity for specific biological targets. researchgate.net
The nitrogen atoms within the pyrimidine (B1678525) ring of the quinazoline structure can act as hydrogen bond acceptors, while substituents on the scaffold can be designed to act as hydrogen bond donors or to engage in hydrophobic and van der Waals interactions. This versatility enables quinazoline derivatives to mimic the binding modes of endogenous ligands at the active sites of numerous enzymes and receptors, making it a highly valuable starting point for drug design. mdpi.com
Overview of Diverse Pharmacological Applications of Quinazoline-Based Compounds
The structural versatility of the quinazoline scaffold has been exploited to generate compounds with a remarkably broad spectrum of biological activities. mdpi.commdpi.commdpi.com This has translated into a multitude of therapeutic applications, ranging from cancer treatment to managing inflammation and combating microbial infections. nih.govnih.govmdpi.com The inherent drug-like properties of the quinazoline core have facilitated the development of numerous clinically successful drugs and a vast library of compounds under investigation. mdpi.comekb.eg
Perhaps the most significant impact of quinazoline derivatives has been in the field of oncology. nih.govekb.egrsc.org Many quinazoline-based compounds function as potent inhibitors of protein kinases, which are critical enzymes in cellular signaling pathways that are often dysregulated in cancer. mdpi.com A notable class of these are the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors. By blocking the ATP-binding site of EGFR, these drugs inhibit downstream signaling pathways responsible for cancer cell proliferation, survival, and metastasis. mdpi.commdpi.com Several quinazoline-based drugs have received FDA approval and are now standard treatments for specific types of cancer. nih.govrsc.org
Beyond EGFR, research has expanded to other targets, including Vascular Endothelial Growth Factor Receptor (VEGFR), which is involved in angiogenesis (the formation of new blood vessels that supply tumors). researchgate.net Other mechanisms include the inhibition of tubulin polymerization, which disrupts cell division, and the inhibition of DNA repair enzymes like poly(ADP-ribose)polymerase-1 (PARP-1). rsc.orgnih.gov
Table 1: Examples of FDA-Approved Quinazoline-Based Anticancer Drugs
| Drug Name | Primary Target(s) | Approved Indications (Examples) |
|---|---|---|
| Gefitinib | EGFR | Non-Small Cell Lung Cancer (NSCLC) |
| Erlotinib | EGFR | NSCLC, Pancreatic Cancer |
| Lapatinib | EGFR, HER2 | HER2-Positive Breast Cancer |
| Afatinib | EGFR, HER2 | NSCLC |
| Vandetanib | VEGFR, EGFR, RET | Medullary Thyroid Cancer |
Quinazoline derivatives have demonstrated significant potential as antimicrobial and antifungal agents, addressing the growing challenge of drug-resistant pathogens. nih.govmdpi.com These compounds have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as various fungal species. nih.govproquest.combiomedpharmajournal.org The proposed mechanisms of action include the disruption of bacterial cell wall synthesis, interference with DNA structure, and inhibition of essential microbial enzymes. nih.gov For instance, certain quinazolinone derivatives have shown promising activity against pathogens like Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger. nih.govresearchgate.net
The quinazoline scaffold is also a key component in the development of novel anti-inflammatory and analgesic agents. mdpi.comnih.gov Many of these compounds exert their effects by inhibiting enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. jneonatalsurg.comtandfonline.com By inhibiting COX-2, certain quinazoline derivatives can reduce inflammation and pain with a potentially improved gastrointestinal safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.comtandfonline.com Studies in animal models have confirmed the ability of novel quinazoline derivatives to reduce edema and pain responses, highlighting their therapeutic potential for inflammatory conditions. jneonatalsurg.comresearchgate.net
Enzyme inhibition is a fundamental strategy in modern therapeutics, and quinazoline derivatives are adept at this role. Their privileged structure allows them to be tailored to fit the active sites of a wide variety of enzymes. mdpi.com As discussed, kinase inhibition is a major application in cancer therapy (e.g., EGFR, PI3K). mdpi.comresearchgate.net However, the utility of quinazolines extends to other critical enzyme targets.
Examples of enzymes targeted by quinazoline derivatives include:
Dihydrofolate Reductase (DHFR): Inhibition of this enzyme disrupts the synthesis of nucleotides, which is essential for the proliferation of cancer cells. nih.gov
Topoisomerases: These enzymes are crucial for managing DNA topology during replication. Their inhibition by quinazoline compounds can lead to DNA damage and cancer cell death. mdpi.com
Poly(ADP-ribose)polymerase (PARP): PARP inhibitors, including some based on the quinazoline scaffold, are a class of targeted therapy that prevents cancer cells from repairing their DNA. mdpi.comrsc.org
Cytochrome P450 Enzymes (e.g., CYP1B1): Selective inhibition of specific CYP enzymes that are overexpressed in tumors is being explored as a novel cancer treatment strategy. nih.gov
Table 2: Diverse Enzyme Targets of Quinazoline Derivatives
| Enzyme Target | Therapeutic Area | Example Mechanism |
|---|---|---|
| EGFR Tyrosine Kinase | Oncology | Inhibition of cancer cell proliferation |
| Dihydrofolate Reductase (DHFR) | Oncology | Antimetabolite activity, blocks DNA synthesis |
| Cyclooxygenase-2 (COX-2) | Inflammation, Pain | Reduction of prostaglandin (B15479496) synthesis |
| Poly(ADP-ribose)polymerase (PARP) | Oncology | Inhibition of DNA repair in cancer cells |
Rationale for Academic Investigation of Methyl 2-(6-bromoquinazolin-4-yl)acetate within the Broader Quinazoline Landscape
Within the extensive family of quinazoline compounds, specific derivatives are often synthesized not as final drug products, but as key intermediates for building more complex and potent molecules. This compound represents such a compound, whose academic and research significance lies in its strategic chemical architecture.
The rationale for its investigation is multifaceted:
Validated Core Structure: It is built upon the quinazoline scaffold, a nucleus with proven and diverse pharmacological relevance. mdpi.commdpi.com
Strategic Bromination: The presence of a bromine atom at the 6-position is particularly noteworthy. This position is a common site for substitution in many potent quinazoline-based inhibitors, including some EGFR inhibitors where modifications at C6 and C7 are crucial for activity. mdpi.comnih.gov The bromo group itself can modulate the electronic properties of the ring system or serve as a chemical handle for further synthetic transformations, such as cross-coupling reactions, to introduce new functional groups.
Versatile Functional Group at C4: The methyl acetate (B1210297) group attached to the 4-position is a highly versatile functional moiety. The ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide variety of amides by coupling with different amines. This allows for the systematic exploration of the chemical space around this position, a common strategy in structure-activity relationship (SAR) studies to optimize binding to a biological target.
Therefore, this compound is not typically studied for its own inherent biological activity but is instead a valuable building block. It provides a platform for medicinal chemists to generate libraries of novel, more complex 4,6-disubstituted quinazoline derivatives for screening against a wide range of therapeutic targets, from protein kinases in oncology to microbial enzymes. Its academic investigation is driven by its potential to facilitate the discovery of the next generation of quinazoline-based therapeutics.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H9BrN2O2 |
|---|---|
Molecular Weight |
281.10 g/mol |
IUPAC Name |
methyl 2-(6-bromoquinazolin-4-yl)acetate |
InChI |
InChI=1S/C11H9BrN2O2/c1-16-11(15)5-10-8-4-7(12)2-3-9(8)13-6-14-10/h2-4,6H,5H2,1H3 |
InChI Key |
ILGNCGIPPTVMHE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=NC=NC2=C1C=C(C=C2)Br |
Origin of Product |
United States |
Biological Activities and Molecular Mechanisms of Action of Methyl 2 6 Bromoquinazolin 4 Yl Acetate and Analogs
Preclinical Assessment of Antitumor Efficacy
The quinazoline (B50416) scaffold, particularly when substituted with a bromine atom at the 6-position, has been a focal point of research in the development of novel anticancer agents. nih.gov Studies have shown that the presence of a halogen at this position can enhance the cytotoxic effects of these compounds. nih.gov
A number of novel 6-bromoquinazoline (B49647) derivatives have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7) and colorectal adenocarcinoma (SW480). nih.gov The results from these studies indicate that the cytotoxic efficacy of these compounds is influenced by the nature of the substituents on the quinazoline ring.
For instance, a series of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives demonstrated varied potencies. One of the most active compounds in this series, featuring an aliphatic linker at the thiol group, exhibited significant cytotoxicity against both MCF-7 and SW480 cell lines. nih.gov Another study on a different series of 6-bromoquinazoline derivatives also reported desirable activity in reducing the viability of both MCF-7 and SW480 cells, with some compounds showing stronger activity than the standard chemotherapeutic agent cisplatin. nih.gov
While direct evidence for the effect of methyl 2-(6-bromoquinazolin-4-yl)acetate on the A549 (non-small cell lung cancer) cell line is not available, the broader class of quinazoline derivatives has shown activity against this cell line, suggesting a potential area for future investigation. mdpi.com
| Compound | MCF-7 IC50 (µM) | SW480 IC50 (µM) | Reference |
|---|---|---|---|
| 6-bromo-2-(4-((3-(4-fluorophenyl)-1H-pyrazol-4-yl)methylene)piperazin-1-yl)quinazoline analog | 0.53 | 1.95 | nih.gov |
| 6-bromo-2-((4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methyl)quinazoline analog | 15.85 ± 3.32 | 17.85 ± 0.92 | nih.gov |
Several studies have indicated that 6-bromoquinazoline derivatives can induce apoptosis, or programmed cell death, in cancer cells. In one study, a particularly potent 6-bromoquinazoline derivative was shown to induce apoptosis in MCF-7 cells in a dose-dependent manner. nih.gov The induction of apoptosis is a key mechanism through which many anticancer drugs exert their effects. Quinazolinone derivatives, as a class, have been shown to trigger apoptosis, further supporting the potential of 6-bromoquinazoline compounds in this regard. mdpi.com
The cell cycle is a series of events that leads to cell division and replication. Many anticancer agents function by disrupting the cell cycle, leading to a halt in proliferation and, in some cases, cell death. Quinazolinone derivatives have been reported to induce cell cycle arrest, often at the G2/M phase. mdpi.comnih.gov This arrest prevents the cells from entering mitosis and dividing. For example, a novel quinazolinone-chalcone derivative was found to exert its anticancer activity through cell cycle arrest at the G2/M phase in a pancreatic cancer cell line. While specific data for this compound is unavailable, the general activity of the quinazoline scaffold suggests that modulation of cell cycle progression is a plausible mechanism of action.
The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Some quinazoline derivatives have been shown to inhibit these processes. For instance, a novel series of quinazoline derivatives was found to effectively inhibit the migration of MGC-803 gastric cancer cells. nih.gov This suggests that the quinazoline scaffold may have the potential to interfere with the metastatic cascade, although specific studies on 6-bromoquinazoline derivatives in this context are limited.
Molecular Targeting and Enzyme Inhibition Profiles
Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play crucial roles in cell growth, proliferation, and survival. Dysregulation of RTK signaling is a common feature of many cancers, making them important therapeutic targets. The 4-anilinoquinazoline (B1210976) scaffold is a well-established inhibitor of EGFR, a prominent member of the RTK family. nih.gov
Several 6-bromo-4-anilinoquinazoline derivatives have been synthesized and evaluated as potential inhibitors of EGFR tyrosine kinase. nih.gov Molecular docking studies have suggested that these compounds can bind to the ATP-binding site of the EGFR kinase domain, which is a common mechanism for tyrosine kinase inhibitors. nih.gov Some of these derivatives have demonstrated significant inhibitory activity against EGFR-TK, with potencies comparable to the clinically used drug Gefitinib. nih.gov The 6-bromo substitution is often incorporated into these designs to enhance their anticancer effects. nih.gov
Targeting of Receptor Tyrosine Kinases (RTKs)
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition
The inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase is a hallmark of many quinazoline-based compounds. Several quinazoline derivatives have been developed as potent and selective EGFR inhibitors for cancer therapy. Studies have demonstrated that the presence of a halogen atom, such as bromine, at the 6-position of the quinazoline ring can enhance the anticancer effects of these molecules. nih.gov
Characterization of ATP Competitive Binding Modes
Quinazoline-based EGFR inhibitors typically function as ATP-competitive inhibitors. They are designed to bind to the ATP-binding pocket of the EGFR kinase domain, thereby preventing the binding of ATP and subsequent phosphorylation of the receptor. Molecular docking studies of various 6-bromoquinazoline derivatives have shown that these compounds can fit into the active site of EGFR. The binding is often stabilized by hydrogen bonds and other interactions with key amino acid residues within the ATP-binding cleft. nih.gov For instance, the binding energy of some 6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one derivatives against EGFR has been calculated to be significant, indicating a strong interaction. nih.gov
Impact on Receptor Autophosphorylation Cascades
By blocking the binding of ATP, quinazoline-based inhibitors prevent the autophosphorylation of the EGFR, which is a critical step in the activation of downstream signaling pathways. This inhibition of receptor autophosphorylation effectively blocks the signal transduction cascades that lead to cell proliferation, survival, and metastasis. The efficacy of these compounds is often evaluated by their ability to inhibit the growth of cancer cell lines that overexpress EGFR. For example, certain 6-bromoquinazoline derivatives have shown potent cytotoxic activity against cancer cell lines like MCF-7 and SW480. nih.gov
Other RTK Inhibitory Activities (e.g., HER2, VEGFR, c-Met)
The quinazoline scaffold is versatile and has been incorporated into inhibitors targeting other receptor tyrosine kinases (RTKs) beyond EGFR.
HER2: Some quinazoline derivatives have been developed as dual inhibitors of both EGFR and HER2 (Human Epidermal Growth Factor Receptor 2), another member of the ErbB family of receptors.
VEGFR: Vascular Endothelial Growth Factor Receptor (VEGFR) is a key regulator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Several quinazoline-based compounds have been synthesized and evaluated as VEGFR inhibitors.
c-Met: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in tumor cell invasion and metastasis. Quinazoline derivatives have also been explored as inhibitors of c-Met.
The ability of quinazoline analogs to inhibit these various RTKs suggests that this compound could also potentially exhibit a multi-targeted inhibitory profile.
Inhibition of Other Kinases (e.g., PI3K, mTOR, RAF kinase, Aurora kinase)
The inhibitory activity of quinazoline derivatives extends to non-receptor tyrosine kinases and serine/threonine kinases.
PI3K/mTOR: The Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR) are central components of a signaling pathway that regulates cell growth, proliferation, and survival. Some quinazoline-based molecules have been designed as inhibitors of this pathway.
RAF kinase: RAF kinases are key components of the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer. A benzimidazole-quinazolinone derivative has been reported to target RAF kinase. mdpi.com
Aurora kinase: Aurora kinases are essential for cell cycle progression, and their overexpression is common in many cancers. A novel 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid has been identified as a selective Aurora A kinase inhibitor. nih.gov
The following table summarizes the inhibitory activities of some quinazoline derivatives against various kinases.
| Compound Class | Target Kinase | IC50 Value | Cell Line | Reference |
| 6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one | - | 15.85 ± 3.32 µM | MCF-7 | nih.gov |
| 6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one | - | 17.85 ± 0.92 µM | SW480 | nih.gov |
| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Aurora A | - | - | nih.gov |
| Benzimidazole-quinazolinone derivative | RAF kinase | - | A-375 | mdpi.com |
Potential Interactions with Other Enzyme Classes (e.g., Poly-(ADP-ribose) Polymerase (PARP), Thymidylate Synthase)
Recent research has expanded the scope of quinazoline derivatives to include enzymes involved in DNA repair and nucleotide synthesis.
Poly-(ADP-ribose) Polymerase (PARP): PARP enzymes are crucial for DNA repair, and their inhibition is a promising strategy for cancer therapy, especially in tumors with deficiencies in other DNA repair pathways like BRCA mutations. Several quinazolinone derivatives have been investigated as PARP inhibitors.
Thymidylate Synthase (TS): Thymidylate synthase is a key enzyme in the synthesis of thymidine (B127349), a nucleotide required for DNA replication. Inhibition of TS can lead to the depletion of thymidine and subsequent cell death. Certain quinazoline antifolates have been developed as inhibitors of thymidylate synthase.
Tubulin Polymerization Inhibition (if applicable to broader quinazoline activity)
A number of quinazoline derivatives have been identified as inhibitors of tubulin polymerization. Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis. The 2′-methoxy derivatives of some quinazolinones have been shown to form hydrogen bonds with tubulin receptors and disrupt microtubules. mdpi.com
Exploration of Broad-Spectrum Biological Potential
Antimicrobial Activity against Bacterial and Fungal Strains
The quinazolinone nucleus, especially when substituted with a halogen like bromine, is a cornerstone for developing new antimicrobial agents. nih.govnih.gov Structure-activity relationship (SAR) studies have consistently shown that substitutions at the 2nd and 3rd positions, along with a halogen at the 6th position of the quinazolinone ring, can significantly enhance antimicrobial efficacy. nih.gov
Research into a series of 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones revealed significant antibacterial and antifungal properties. nih.govresearchgate.net These compounds were tested against Gram-positive bacteria (Bacillus subtilis, Staphylococcus aureus), Gram-negative bacteria (Pseudomonas aeruginosa), and various fungal strains (Candida albicans, Aspergillus niger, Curvularia lunata). nih.govresearchgate.net Several analogs, particularly those with specific phenyl substitutions at the N-3 position, demonstrated activity comparable to standard antimicrobial drugs. nih.gov For instance, compounds with 2-chloro-4-nitrophenyl, 2,4-dichlorophenyl, and 4-bromophenyl substitutions showed notable efficacy. nih.gov
Similarly, another study synthesized a series of 2,3,6-trisubstituted quinazolin-4-ones, all containing a bromine atom at position 6. biomedpharmajournal.org These compounds were evaluated against two Gram-positive (S. aureus, S. pyogenes) and two Gram-negative (E. coli, P. aeruginosa) bacteria, as well as two fungal strains (A. niger, C. albicans). biomedpharmajournal.org The results indicated that different substitutions on the core structure led to varied but often potent activity against the tested microbes. For example, a derivative with an m-chlorobenzaldehyde moiety showed excellent activity against E. coli, while another with an o-hydroxybenzaldehyde group was highly effective against the fungus A. niger. biomedpharmajournal.org
The antimicrobial potential is not limited to simple substitutions. More complex quinazolinone derivatives incorporating thiazolidinone or other heterocyclic moieties have also been explored, showing significant activity against Gram-positive organisms and some fungi. biomedpharmajournal.orgnih.gov The collective findings underscore that the 6-bromoquinazoline scaffold is a promising framework for the development of novel antibacterial and antifungal agents. nih.govlongdom.orgresearchgate.net
Table 1: Antimicrobial Activity of Selected 6-Bromo-Quinazolinone Analogs
| Compound Series | Test Organism | Activity/Result | Reference |
|---|---|---|---|
| 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones | Bacillus subtilis | Significant inhibition | nih.gov |
| Staphylococcus aureus | Significant inhibition | nih.gov | |
| Candida albicans | Significant inhibition | nih.gov | |
| Aspergillus niger | Significant inhibition | nih.gov | |
| 2,3,6-trisubstituted Quinazolin-4-ones (with 6-bromo) | E. coli | Excellent activity (A-2 analog) | biomedpharmajournal.org |
| P. aeruginosa | Excellent activity (A-4 analog) | biomedpharmajournal.org | |
| A. niger | Excellent activity (A-3 analog) | biomedpharmajournal.org | |
| C. albicans | Excellent activity (A-6 analog) | biomedpharmajournal.org | |
| 6-bromo-2-(4-chlorophenyl)quinazolin-4(3H)-one derivatives | Gram-positive bacteria | Broad-spectrum activity | researchgate.net |
| Gram-negative bacteria | Broad-spectrum activity | researchgate.net | |
| Yeast and Fungus | Broad-spectrum activity | researchgate.net |
Anti-inflammatory Mechanisms (e.g., COX-2 inhibition)
The quinazoline framework is integral to the design of anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes. mdpi.com The COX enzymes, particularly COX-2, are key mediators in the inflammatory pathway. mdpi.com Selective inhibition of COX-2 over COX-1 is a critical goal in developing anti-inflammatory drugs to minimize gastrointestinal side effects associated with non-selective NSAIDs. nih.govresearchgate.net
Several studies have focused on designing quinazolinone derivatives as selective COX-2 inhibitors. nih.govtandfonline.com By conjugating the quinazolinone scaffold with moieties like ibuprofen (B1674241) or indole (B1671886) acetamide, researchers have successfully created novel compounds with superior COX-2 selectivity. nih.govtandfonline.com These hybrid molecules often exhibit COX-2 inhibitory potency and selectivity comparable or superior to celecoxib, a well-known COX-2 inhibitor. nih.govresearchgate.net
One study detailed the synthesis of 2,3-disubstituted 4(3H)-quinazolinone derivatives that showed potent in vivo anti-inflammatory and analgesic activities. researchgate.net Specific compounds demonstrated strong COX-2 inhibitory activity with IC50 values in the sub-micromolar range and high selectivity indices (SI >250), comparable to celecoxib. researchgate.net Molecular docking studies confirmed that these potent inhibitors fit well into the active site of the COX-2 enzyme, showing minimal interaction with the COX-1 binding pocket. researchgate.net
Furthermore, research on 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones also confirmed their anti-inflammatory potential. nih.gov Tested using the carrageenan-induced paw edema model in rats, certain analogs, such as those with 2-chloro-4-nitrophenyl and 2,4-dichlorophenyl substitutions, exhibited good anti-inflammatory activity comparable to the standard drug ibuprofen. nih.gov The presence of a halogenated phenyl ring at the 3-position appears to be a key factor for potent anti-inflammatory activity in these quinazolinone derivatives. rsc.org
Table 2: COX-2 Inhibitory Activity of Selected Quinazolinone Analogs
| Compound Series | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) | In Vivo Activity | Reference |
|---|---|---|---|---|
| Quinazolinones conjugated with ibuprofen/indole acetamide | Similar to Celecoxib | Equipotent to Celecoxib | Similar anti-inflammatory activity to Celecoxib | nih.gov, tandfonline.com |
| 2,3-disubstituted 4(3H)-quinazolinones (Compound 4) | 0.33 | >303.0 | More potent than Celecoxib | researchgate.net |
| 2,3-disubstituted 4(3H)-quinazolinones (Compound 6) | 0.40 | >250.0 | More potent than Celecoxib | researchgate.net |
| 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones | Not specified | Not specified | Good activity comparable to Ibuprofen | nih.gov |
Potential Antiviral Effects
The versatile quinazoline scaffold has also been identified as a promising basis for the development of broad-spectrum antiviral agents. indianchemicalsociety.combohrium.comnih.gov Derivatives of this structure have been evaluated against a wide array of viruses, demonstrating the potential to inhibit viral replication and activity. nih.govresearchgate.net
A significant study involved the synthesis and antiviral screening of a series of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones. nih.govresearchgate.net These compounds were tested against a diverse panel of viruses, including Herpes simplex virus (HSV-1, HSV-2), Vaccinia virus, Coxsackie virus B4, and Respiratory syncytial virus (RSV). nih.gov One compound in particular, 6-bromo-2-phenyl-3-[(4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl]-4(3H)-quinazolinone, displayed the most potent activity, with a Minimum Inhibitory Concentration (MIC) of 1.92 µg/ml against Vaccinia virus. nih.govresearchgate.net This finding suggests that specific substitutions on the 6-bromo-quinazolinone core can lead to highly effective antiviral agents, potentially against Pox viruses. nih.gov
Other research has explored quinazolinone-based molecules as inhibitors of viral enzymes. For instance, some analogs were designed as deubiquitinating enzyme (DUB) inhibitors and showed promising activity against adenovirus, HSV-1, coxsackievirus, and even SARS-CoV-2. nih.gov One such compound demonstrated potent activity against SARS-CoV-2 with an IC50 value of 0.948 µg/mL, which was more potent than the reference drug remdesivir, and also inhibited the papain-like protease (PLpro) of the virus. nih.gov
While the specific compound this compound has not been extensively detailed in these broad-spectrum antiviral screenings, the consistent and potent antiviral activity of its structural analogs strongly supports the therapeutic potential of the 6-bromoquinazoline scaffold in developing new antiviral drugs. nih.govnih.gov
Table 3: Antiviral Activity of Selected 6-Bromo-Quinazolinone Analogs
| Compound Series / Name | Target Virus | Activity/Result | Reference |
|---|---|---|---|
| 6-Bromo-2-phenyl-3-[(4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl]-4(3H)-quinazolinone | Vaccinia virus | Potent activity (MIC = 1.92 µg/ml) | nih.gov, researchgate.net |
| Herpes simplex-1 KOS | Inactive | nih.gov | |
| Coxsackie virus B4 | Inactive | nih.gov | |
| Quinazolinone-based DUB inhibitors | SARS-CoV-2 | Potent activity (IC50 = 0.948 µg/mL) | , nih.gov |
| Adenovirus | Promising activity | , nih.gov | |
| HSV-1 | Promising activity | , nih.gov |
Structure Activity Relationship Sar Investigations of Methyl 2 6 Bromoquinazolin 4 Yl Acetate and Its Structural Analogs
Importance of the 6-Bromo- Substitution on Quinazoline (B50416) Ring Biological Activity
The presence of a halogen atom, particularly bromine, at the 6-position of the quinazoline ring has been shown to be a significant factor in enhancing the biological activity of various quinazoline derivatives, most notably in the context of anticancer agents. ekb.egnih.gov Studies have demonstrated that this substitution can lead to improved potency and efficacy.
Research into 6-bromo quinazoline derivatives has highlighted their potential as cytotoxic agents. nih.gov The introduction of a bromine atom at this position is a key feature in several potent inhibitors of epidermal growth factor receptor (EGFR), a well-established target in cancer therapy. ekb.eg For instance, a series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines demonstrated significant inhibitory efficacy against wild-type EGFR as well as mutant forms like T790M and L858R. ekb.eg This suggests that the 6-bromo substituent contributes favorably to the binding affinity of these compounds within the ATP-binding pocket of the EGFR kinase domain.
The electron-withdrawing nature of the bromine atom can influence the electronic properties of the entire quinazoline ring system, potentially affecting its interaction with target proteins. mdpi.com Furthermore, the size and lipophilicity of the bromine atom can lead to enhanced hydrophobic interactions with the receptor, contributing to a more stable drug-receptor complex. The general pharmacophoric requirements for EGFR inhibitory activity often include a 4-anilinoquinazoline (B1210976) scaffold with substitutions at the C-6 and/or C-7 positions, with electron-withdrawing groups at the 3-position of the aniline (B41778) ring being advantageous for antiproliferative activity. mdpi.com The 3-bromo substituted quinazoline molecules, in particular, have displayed potent activity. mdpi.com
Influence of the Acetate (B1210297) Moiety at Position 4 on Receptor Binding and Efficacy
In the context of EGFR inhibitors, the 4-position is often occupied by a substituted aniline group, which is critical for high-affinity binding. nih.gov However, the exploration of other functionalities, such as an acetate group, opens avenues for targeting different receptors or achieving altered selectivity profiles. The oxygen atoms of the acetate moiety can act as hydrogen bond acceptors, forming interactions that can anchor the ligand within the binding pocket.
While direct and extensive research specifically on the SAR of a C4-acetate group is not broadly available in the provided context, studies on related quinazoline-4(3H)-one derivatives with acetic acid side chains have been conducted. For example, a series of novel acetic acid derivatives containing a quinazolin-4(3H)-one ring were synthesized and evaluated as aldose reductase inhibitors. nih.gov This indicates that a side chain at the C4-position containing a carbonyl and an acidic or ester function can be accommodated in the binding sites of certain enzymes and contribute to inhibitory activity. The orientation and conformation of this acetate moiety would be critical in determining the effectiveness of these interactions and, consequently, the biological activity.
Significance of the Methyl Ester Group on Pharmacological Activity and Ligand Efficiency
The methyl ester of the acetate group in methyl 2-(6-bromoquinazolin-4-yl)acetate is a key determinant of the compound's physicochemical properties, which in turn significantly impacts its pharmacological activity and ligand efficiency. The ester functionality can influence several important parameters, including solubility, membrane permeability, and metabolic stability.
Substituent Effects and Optimization of the Acetate Side Chain
The acetate side chain at the 4-position of the quinazoline ring offers a versatile scaffold for structural modifications to optimize biological activity. Variations in chain length, the introduction of branching, and the incorporation of other functional groups can profoundly impact receptor binding, selectivity, and pharmacokinetic properties.
Variation of Chain Length and Branching
Altering the length of the alkyl chain connecting the quinazoline core to the ester group can affect the molecule's ability to span the distance between key interaction points within a receptor's binding site. A longer or shorter chain could lead to a more optimal or, conversely, a less favorable orientation for binding. For instance, in a series of 4-anilino-quinazoline derivatives, the length of an alkyloxy linker was found to be crucial, with a two-carbon bridge being more potent than a three-carbon one due to a more favorable binding mode. researchgate.net Similarly, branching on the side chain can introduce steric hindrance that may either enhance selectivity for a particular target or reduce affinity if it clashes with the receptor surface.
Introduction of Other Functional Groups
Studies on quinazolin-4(3H)-one derivatives with dithiocarbamate (B8719985) side chains at the C2-position have demonstrated that the nature of the side chain is critical for antiproliferative activity. researchgate.net While this is at a different position, it highlights the principle that functional group modifications on side chains are a valid strategy for optimizing activity. The introduction of amide functionalities or other heterocyclic rings onto a side chain has also been explored in various quinazoline series to enhance biological effects. nih.gov
Stereochemical Analysis of Derivatives and its Impact on Biological Profiles
Stereochemistry can play a pivotal role in the biological activity of chiral molecules, as stereoisomers can exhibit different affinities and efficacies for their biological targets. If chiral centers are introduced into the this compound scaffold, for example, by introducing substituents on the acetate side chain, it is likely that the resulting enantiomers or diastereomers will display distinct biological profiles.
The differential activity of stereoisomers arises from the three-dimensional nature of drug-receptor interactions. A specific stereoisomer may fit more precisely into a chiral binding site, leading to stronger and more effective interactions. Although specific stereochemical studies on derivatives of this compound are not detailed in the provided search results, the principle of stereoselectivity is well-established in medicinal chemistry. For many classes of compounds, one enantiomer is significantly more active than the other, and in some cases, the inactive enantiomer may even contribute to side effects. Therefore, for any derivative of this compound that is chiral, the separation and biological evaluation of the individual stereoisomers would be a critical step in its development as a therapeutic agent.
Computational and Theoretical Approaches in the Study of Methyl 2 6 Bromoquinazolin 4 Yl Acetate
Molecular Docking Simulations for Ligand-Target Recognition and Binding Affinity Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a target protein. For the 6-bromoquinazoline (B49647) scaffold, molecular docking has been instrumental in identifying its potential as a kinase inhibitor.
Studies on various 6-bromoquinazoline derivatives have consistently demonstrated favorable binding affinities within the ATP-binding site of EGFR. nih.govnih.gov For instance, in a study involving a series of 6-bromo-2-thio-3-phenylquinazolin-4(3H)-one derivatives, docking calculations revealed significant binding energies. nih.gov These in silico experiments are crucial for prioritizing compounds for synthesis and biological evaluation, providing a rational basis for lead optimization. The binding energy, often expressed in kcal/mol, quantifies the stability of the ligand-receptor complex, with lower values indicating a more stable interaction.
| Compound Derivative | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| 6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one (Compound 8a) | EGFR (1M17) | -6.7 | nih.gov |
| 6-bromo-2-(benzylthio)-3-phenylquinazolin-4(3H)-one (Compound 8c) | EGFR (1M17) | -5.3 | nih.gov |
| 6-acrylamido-4-(3-bromophenylamino)quinazoline | EGFR | -8.56 | researchgate.net |
Docking simulations provide a detailed, three-dimensional view of how a ligand fits into the binding pocket of its target enzyme. For quinazoline-based inhibitors, the primary target is often the ATP-binding site of EGFR. nih.govmdpi.com The quinazoline (B50416) core typically acts as a scaffold, positioning key substituents to interact with specific amino acid residues.
The stability of the ligand-protein complex is governed by a network of intermolecular interactions. For 6-bromoquinazoline derivatives docked into the EGFR active site, these interactions are multifaceted. researchgate.netmdpi.com
Hydrogen Bonding: As mentioned, the hydrogen bond with Met793 is a hallmark interaction for many quinazoline-based EGFR inhibitors. researchgate.net Depending on the specific substituents, other hydrogen bonds can also form with residues like Thr790 or with water molecules that mediate binding.
Hydrophobic Contacts: The quinazoline ring itself, along with the bromo-substituted benzene (B151609) ring, engages in extensive hydrophobic interactions with nonpolar residues in the active site. These include leucine, valine, alanine, and phenylalanine residues (e.g., Leu718, Val726, Ala743, Leu844). researchgate.net These interactions are crucial for displacing water molecules from the binding site, which is an entropically favorable process that strengthens binding.
π-Interactions: Aromatic rings in the ligand can form π-π stacking or π-cation interactions with aromatic residues like phenylalanine or positively charged residues like lysine (B10760008) within the active site, further stabilizing the complex. researchgate.net
Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior and Protein-Ligand Stability
In a study on 6-bromoquinazoline derivatives, MD simulations were conducted for a 100-nanosecond period to explore the interactions between the compounds and the EGFR receptor. nih.gov The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms over the course of the simulation. A stable RMSD profile suggests that the ligand remains securely bound in its initial docked conformation and does not diffuse out of the active site. nih.gov These simulations confirm that the crucial hydrogen bonds and hydrophobic interactions identified in docking studies are maintained throughout the simulation, lending greater confidence to the predicted binding mode. nih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the electronic properties of a molecule, which are directly related to its stability and reactivity.
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is frequently employed to calculate a molecule's optimized geometry, vibrational frequencies, and various electronic properties. For several 6-bromoquinazoline derivatives, DFT analysis has been performed at the B3LYP/6–31 + G(d, p) level of theory to understand their thermodynamic stability and electronic characteristics. nih.gov These calculations can determine molecular properties such as bond lengths, bond angles, and dihedral angles, providing the most stable three-dimensional conformation of the molecule. This information is critical as the biological activity of a molecule is intrinsically linked to its shape and electronic structure.
Frontier molecular orbital (FMO) theory is a key component of quantum chemical calculations that helps in predicting chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important FMEs. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and stability. irjweb.comnih.gov
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com
A small HOMO-LUMO gap suggests that the molecule is more reactive and less stable, as it is easier to induce electronic transitions. nih.gov
This analysis allows for the calculation of global reactivity descriptors, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). These descriptors provide a quantitative measure of a molecule's reactivity and its potential to participate in chemical reactions, including the interactions with biological targets. irjweb.com For drug candidates, a balance of stability and reactivity is essential for effective therapeutic action.
| Parameter | Calculated Value (eV) | Reference |
|---|---|---|
| EHOMO | -6.21 | nih.gov |
| ELUMO | -1.53 | nih.gov |
| Energy Gap (ΔE) | 4.68 | nih.gov |
In Silico ADME Prediction for Early Stage Compound Prioritization
In the contemporary drug discovery landscape, the principle of "fail early, fail cheap" is paramount to mitigate the high attrition rates of drug candidates in later developmental stages. nih.gov A significant proportion of these failures can be attributed to unfavorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.gov Computational and theoretical approaches, specifically in silico ADME prediction, have emerged as indispensable tools for the early-stage prioritization of compounds. While specific in silico ADME data for methyl 2-(6-bromoquinazolin-4-yl)acetate is not extensively available in public databases, the broader class of quinazoline derivatives has been the subject of numerous computational studies. These studies provide a framework for understanding the likely ADME profile of related compounds.
In silico ADME prediction for quinazoline derivatives is often conducted using a variety of computational models and software. Web-based tools like SwissADME and admetSAR are frequently employed to calculate a wide array of pharmacokinetic parameters. idaampublications.innih.gov These platforms utilize quantitative structure-activity relationship (QSAR) models and other predictive algorithms to estimate the ADME profile of a molecule based on its chemical structure. nih.govnih.gov The primary goal of these predictions is to assess the "drug-likeness" of a compound, which helps in identifying candidates with a higher probability of success in clinical trials. umi.ac.id
A foundational aspect of in silico ADME prediction is the evaluation of a compound's compliance with established drug-likeness rules, such as Lipinski's Rule of Five. idaampublications.inumi.ac.id This rule suggests that poor absorption or permeation is more likely when a compound has a molecular weight greater than 500, a logP higher than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. The majority of new quinazolinone and fused quinazoline derivatives are designed to fit within the parameters of Lipinski's rule to ensure good bioavailability. figshare.com
Representative In Silico ADME Predictions for Quinazoline Derivatives
To illustrate the application of these computational methods, the following tables present a range of ADME parameters typically predicted for quinazoline derivatives. It is important to note that these values are representative of the class of compounds and are not specific to this compound.
| Parameter | Predicted Value Range | Importance in Drug Discovery |
|---|---|---|
| Molecular Weight (g/mol) | < 500 | Influences size-related absorption and distribution. |
| logP (Octanol/Water Partition Coefficient) | < 5 | Measures lipophilicity, affecting membrane permeability and solubility. |
| Hydrogen Bond Donors | ≤ 5 | Impacts solubility and binding to targets. |
| Hydrogen Bond Acceptors | ≤ 10 | Affects solubility and target binding. |
| Topological Polar Surface Area (TPSA) | < 140 Ų | Predicts cell permeability and oral absorption. |
| Parameter | Predicted Outcome | Significance |
|---|---|---|
| Gastrointestinal (GI) Absorption | High | Indicates good potential for oral bioavailability. |
| Blood-Brain Barrier (BBB) Permeability | Low to High | Crucial for CNS-targeting drugs; low permeability is preferred for peripherally acting drugs to avoid CNS side effects. idaampublications.in |
| P-glycoprotein (P-gp) Substrate | No | Non-substrates are less likely to be actively pumped out of cells, leading to higher intracellular concentrations. |
| Cytochrome P450 (CYP) Inhibition | Varies (e.g., non-inhibitor of CYP2D6, inhibitor of CYP3A4) | Predicts potential for drug-drug interactions. |
Detailed research findings from various studies on quinazoline derivatives highlight the utility of these in silico predictions. For instance, many synthesized quinazolinone derivatives have been shown to possess promising drug-like properties with a low risk of toxicity and favorable metabolic and excretion profiles, suggesting their potential for development as oral drugs. researchgate.net Computational ADME studies on novel quinazolin-4(3H)-one derivatives as potential CDK2 inhibitors indicated that the most active compounds possessed promising pharmacokinetic properties. nih.gov Similarly, in the development of quinazoline-chromene hybrids as anticancer agents, in silico ADME analysis revealed excellent drug-likeness and favorable pharmacokinetic characteristics for the lead compounds.
Future Perspectives and Research Challenges for Methyl 2 6 Bromoquinazolin 4 Yl Acetate
Optimization Strategies for Enhanced Potency, Selectivity, and Efficacy
Future research will likely focus on optimizing the methyl 2-(6-bromoquinazolin-4-yl)acetate scaffold to improve its therapeutic index. Key strategies will involve modifying the acetate (B1210297) side chain and the quinazoline (B50416) core to enhance potency against specific biological targets while minimizing off-target effects. Structure-activity relationship (SAR) studies will be crucial in guiding these modifications. For instance, replacing the methyl ester with other functional groups or extending the alkyl chain could significantly impact the compound's binding affinity and pharmacokinetic properties. Furthermore, substitutions on the quinazoline ring, beyond the existing bromine, could be explored to fine-tune its electronic and steric properties for improved target engagement.
Exploration of Novel Molecular Targets and Polypharmacology
The quinazoline core is known to interact with a variety of biological targets, including kinases and other enzymes. nih.gov A key research avenue will be the identification of novel molecular targets for this compound and its derivatives. High-throughput screening against diverse panels of enzymes and receptors could uncover unexpected activities. Moreover, the concept of polypharmacology, where a single compound is designed to interact with multiple targets, is a promising strategy in drug discovery. Future studies could intentionally design derivatives of this compound that modulate multiple pathways involved in a particular disease, potentially leading to enhanced efficacy and reduced chances of drug resistance.
Design and Synthesis of Hybrid Molecules Incorporating the 6-Bromoquinazolin-4-yl Acetate Scaffold
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has emerged as a powerful tool in drug design. mdpi.com The 6-bromoquinazolin-4-yl acetate scaffold can be coupled with other biologically active moieties to create hybrid molecules with synergistic or novel activities. For example, linking it to fragments known to inhibit other key cellular processes could result in dual-action anticancer agents. The design of such hybrids would require careful consideration of the linker chemistry to ensure that the individual pharmacophores can adopt their optimal conformations for target binding.
Development of Advanced Preclinical Models for Efficacy Assessment (e.g., 3D Spheroid Cultures)
To better predict the in vivo efficacy of novel compounds, there is a growing need for advanced preclinical models that more accurately mimic human physiology. Three-dimensional (3D) spheroid cultures, which replicate the complex cell-cell and cell-matrix interactions found in tumors, offer a significant advantage over traditional 2D cell cultures. Future efficacy assessments of this compound and its analogues should utilize these more sophisticated models to gain deeper insights into their antitumor activity, penetration into tumor tissues, and effects on the tumor microenvironment.
Development of Prodrug Strategies for Improved Bioavailability and Targeted Delivery
Poor bioavailability and off-target toxicity are common challenges in drug development. Prodrug strategies, where a biologically inactive compound is converted into an active drug in the body, can be employed to overcome these hurdles. For this compound, a prodrug approach could involve masking the acetate group with a moiety that is cleaved by specific enzymes present at the target site, such as in a tumor. This would lead to a targeted release of the active compound, enhancing its therapeutic effect while minimizing systemic exposure and potential side effects.
Q & A
Basic Question
- Recrystallization : Use solvent pairs like ethanol/water or DCM/hexane to remove unreacted starting materials.
- Column Chromatography : Silica gel with gradient elution (e.g., 5–20% ethyl acetate in hexane) separates brominated byproducts .
- HPLC : For high-purity requirements, reverse-phase C18 columns with acetonitrile/water mobile phases are effective .
How can regioselective bromination at the quinazoline C6 position be achieved?
Advanced Question
Regioselectivity depends on directing groups and reaction conditions:
- Directing Groups : Electron-donating substituents (e.g., -OCH₃) at C4 or C2 positions guide bromination to C6 via electrophilic aromatic substitution .
- Catalytic Systems : Lewis acids like FeCl₃ or Brønsted acids (e.g., H₂SO₄) enhance selectivity by stabilizing transition states .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor bromine activation and regiocontrol .
What strategies mitigate low yields in coupling reactions involving 6-bromoquinazoline derivatives?
Advanced Question
Low yields often stem from steric hindrance or poor leaving-group activation. Solutions include:
- Catalysis : Pd(PPh₃)₄ or CuI-mediated Sonogashira/Suzuki couplings improve cross-coupling efficiency with aryl/alkyne partners .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 15 hours to 2 hours) and minimizes decomposition .
- Protecting Groups : Temporarily block reactive sites (e.g., -NH₂) with Boc or Fmoc groups to prevent side reactions .
How can computational methods predict the reactivity of this compound in novel reactions?
Advanced Question
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the C4 position of quinazoline is typically electrophilic due to electron-withdrawing effects .
- MD Simulations : Study solvent interactions or transition states in esterification/bromination pathways .
- Docking Studies : Predict binding affinities for biological targets (e.g., kinases) if the compound is a drug intermediate .
What analytical techniques are critical for quantifying trace impurities in this compound?
Basic Question
- HPLC-MS : Detects impurities at ppm levels using selective ion monitoring (SIM) .
- GC-FID : Quantifies volatile byproducts (e.g., methyl esters) after derivatization .
- ICP-OES : Measures residual heavy metals (e.g., Pd, Cu) from catalytic reactions .
How do steric and electronic effects influence the stability of this compound?
Advanced Question
- Steric Effects : Bulky substituents at C2 or C4 reduce hydrolysis rates of the ester group by hindering nucleophilic attack .
- Electronic Effects : Electron-withdrawing bromine at C6 increases electrophilicity at C4, making the compound prone to nucleophilic substitution .
- Accelerated Stability Testing : Expose the compound to heat (40–60°C) and humidity (75% RH) to study degradation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
